molecular formula C13H16O2 B1311060 4-Isobutylcinnamic acid CAS No. 66734-95-0

4-Isobutylcinnamic acid

Cat. No.: B1311060
CAS No.: 66734-95-0
M. Wt: 204.26 g/mol
InChI Key: FFVQPPLMTMUAQD-BQYQJAHWSA-N
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Description

. It is characterized by its molecular formula C13H16O2 and a molecular weight of 204.12 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isobutylcinnamic acid can be synthesized through several methods, including the Knoevenagel condensation reaction. This reaction typically involves the condensation of 4-isobutylbenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction conditions include heating the mixture under reflux to facilitate the formation of the cinnamic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Isobutylcinnamic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of 4-isobutylbenzoic acid.

  • Reduction: Reduction reactions can produce 4-isobutylbenzyl alcohol.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

4-Isobutylcinnamic acid has found applications in various scientific research fields:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biological pathways.

  • Medicine: Research has explored the potential medicinal properties of this compound, including its anti-inflammatory and antioxidant effects.

  • Industry: It is utilized in the development of new materials and products, such as in the formulation of pharmaceuticals and cosmetics.

Mechanism of Action

The mechanism by which 4-isobutylcinnamic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to its ability to inhibit certain enzymes involved in the inflammatory response. The compound may also act as an antioxidant by scavenging free radicals and preventing oxidative stress.

Comparison with Similar Compounds

4-Isobutylcinnamic acid is similar to other cinnamic acid derivatives, such as cinnamic acid, ferulic acid, and caffeic acid. it is unique in its structure due to the presence of the isobutyl group at the para position of the benzene ring. This structural difference contributes to its distinct chemical and biological properties compared to other cinnamic acid derivatives.

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Properties

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-8,10H,9H2,1-2H3,(H,14,15)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVQPPLMTMUAQD-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66734-95-0
Record name 2-Propenoic acid, 3-(4-(2-methylpropyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066734950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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